4-methyl-N-(propan-2-ylsulfamoyl)aniline
Description
Properties
CAS No. |
75103-72-9 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-methyl-N-(propan-2-ylsulfamoyl)aniline |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)11-15(13,14)12-10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
InChI Key |
PFSDVITULMYQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(propan-2-ylsulfamoyl)aniline typically involves the reaction of 4-methylaniline with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylaniline+isopropylsulfonyl chloride→4-methyl-N-(propan-2-ylsulfamoyl)aniline
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(propan-2-ylsulfamoyl)aniline can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(propan-2-ylsulfamoyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-methyl-N-(propan-2-ylsulfamoyl)aniline is an organic compound featuring a sulfonamide functional group attached to an aniline structure. It has a methyl group and an isopropylsulfamoyl group on the nitrogen of the aniline moiety, which contribute to its chemical properties and potential biological activities.
Potential Applications
- Biological Systems Studies Studies on the interactions of 4-methyl-N-(propan-2-ylsulfamoyl)aniline with biological systems are essential for understanding its pharmacological profile.
- Pharmacological research Research indicates that compounds similar to 4-methyl-N-(propan-2-ylsulfamoyl)aniline exhibit various biological activities.
- Synthesis of complex phosphonates Nanoparticles have been utilized in the synthesis of more complex phosphonates, like 4H-chromen-4-yl phosphonates .
Similar Compounds
Several compounds share structural similarities with 4-methyl-N-(propan-2-ylsulfamoyl)aniline:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-N-(2-methylpropyl)aniline | Contains a 2-methylpropyl group instead of propan-2-yl | Different alkyl chain influences solubility |
| N-(p-Toluenesulfonyl)-4-methylaniline | Features a p-toluenesulfonyl group | Known for enhanced antibacterial activity |
| 4-Chloro-N-(propan-2-yl)sulfanilamide | Contains a chloro substituent on the aromatic ring | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of 4-methyl-N-(propan-2-ylsulfamoyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Spectral Features :
- Molecular Formula : C₁₀H₁₆N₂O₂S (calculated based on substituent analysis).
- Key Functional Groups : The sulfamoyl group (-SO₂NH-) introduces polarity and acidity to the NH proton, influencing solubility and reactivity.
- Characterization : Structural confirmation would involve nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR for carbon skeleton analysis ) and mass spectrometry (MS) for molecular weight verification, as demonstrated for related aniline derivatives .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-methyl-N-(propan-2-ylsulfamoyl)aniline and analogous compounds:
Key Comparisons:
a. Functional Group Influence
- Sulfonamides vs. Alkyl/Aryl Amines: The sulfamoyl group in 4-methyl-N-(propan-2-ylsulfamoyl)aniline enhances polarity and hydrogen-bonding capacity compared to alkylated amines like N-(1-phenylpropan-2-yl)aniline. This property is critical in pharmaceutical contexts, where sulfonamides are often utilized as enzyme inhibitors or antibacterial agents . Alkylated derivatives (e.g., 4-methyl-N-(octan-2-yl)aniline) exhibit greater lipophilicity, making them suitable for non-polar solvent-based reactions or hydrophobic interactions .
c. Coordination Chemistry
d. Pharmaceutical Relevance
- The propan-2-ylsulfamoyl group in the target compound may mimic motifs seen in drug intermediates, such as N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8), which is explicitly labeled as a pharmaceutical intermediate .
Further studies on its crystallography, solubility, and bioactivity would enhance its comparative profile.
Q & A
Basic: What synthetic methodologies are commonly employed for 4-methyl-N-(propan-2-ylsulfamoyl)aniline, and how is the product validated?
Answer:
The synthesis typically involves nucleophilic substitution reactions between 4-methylaniline derivatives and sulfamoyl chlorides. For example, analogous compounds like 4-methyl-N-(1-phenylpropan-2-yl)aniline are synthesized via coupling reactions, yielding products as yellow oils (58–99% yields). Post-synthesis validation includes:
- Nuclear Magnetic Resonance (NMR): Assigning chemical shifts to confirm substituent positions (e.g., methyl and sulfamoyl groups).
- Mass Spectrometry (MS): Verifying molecular weight and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifying functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹).
- Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity .
Basic: How is the crystal structure of this compound resolved using X-ray diffraction?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Recrystallization from ethanol or DMSO to obtain high-quality crystals.
- Data Collection: Using synchrotron or laboratory X-ray sources (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement: Employing SHELX software (e.g., SHELXL for refinement) to model atomic positions and electron density maps.
- Validation: Checking R-factors (e.g., R₁ < 0.05 for high-resolution data) and bond-length accuracy (mean σ(C–C) = 0.002–0.004 Å) .
Advanced: How can researchers optimize photocatalytic degradation of this compound using experimental design?
Answer:
Advanced optimization employs Box-Behnken Design (BBD) to maximize degradation efficiency. For example, MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation achieve ~95% aniline degradation. Variables include:
- pH (3–9): Affects catalyst surface charge and hydroxyl radical generation.
- Catalyst Loading (0.5–2.0 g/L): Higher loads increase active sites but may cause light scattering.
- Irradiation Time (30–120 min): Longer exposure enhances radical production.
Statistical models (e.g., ANOVA) validate interactions between factors, with Pareto charts identifying dominant variables .
Advanced: What strategies resolve discrepancies in degradation efficiencies reported across studies?
Answer:
Contradictions often arise from differences in microbial strains, enzyme expression levels, or environmental conditions. Mitigation strategies include:
- Controlled Comparative Studies: Standardizing parameters (e.g., aniline concentration, temperature, and bacterial inoculum size).
- Enzyme Kinetics Analysis: Measuring Michaelis-Menten constants (Kₘ) for aniline dioxygenase across bacterial strains.
- Gene Cluster Profiling: Sequencing gene clusters (e.g., tdna, atd) to identify mutations affecting substrate specificity.
For instance, Pseudomonas strains with upregulated atd operons show 30–50% higher degradation rates than baseline strains .
Advanced: How can computational methods predict electronic properties for material science applications?
Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess charge transport (e.g., 3.2–4.1 eV for OLED applications).
- Cyclic Voltammetry (CV): Measures oxidation/reduction potentials to determine hole/electron injection barriers.
- UV-Vis Spectroscopy: Correlates absorption maxima (λmax) with conjugation length (e.g., λmax ~350 nm for aryl-sulfamoyl systems).
These properties enable applications in organic light-emitting diodes (OLEDs) or as hole-transport layers in perovskite solar cells .
Advanced: How are reaction intermediates characterized during mechanistic studies?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Identifies transient intermediates (e.g., nitroso or imine derivatives).
- In Situ Infrared (IR) Spectroscopy: Tracks functional group transformations (e.g., C-N bond cleavage).
- Electron Paramagnetic Resonance (EPR): Detects radical species (e.g., hydroxyl radicals in photocatalytic pathways).
For example, nitroso intermediates in sulfamoyl group reactions are trapped using Girard’s reagent T and analyzed via LC-MS .
Basic: What are the environmental stability considerations for this compound?
Answer:
- Hydrolytic Stability: Evaluate at pH 4–10 to simulate natural water systems. Sulfamoyl groups are prone to hydrolysis under acidic conditions.
- Photolytic Degradation: Conduct UV-Vis irradiation studies (λ = 254–365 nm) to assess half-life (e.g., t₁/₂ = 2–5 hours under UV-C).
- Microbial Resistance: Use OECD 301F biodegradation tests; recalcitrance is linked to electron-withdrawing sulfamoyl groups .
Advanced: How is regioselectivity controlled during functionalization of the aniline ring?
Answer:
- Directing Groups: Sulfamoyl acts as a meta-director, favoring electrophilic substitution at the 3-position.
- Lewis Acid Catalysis: AlCl₃ or FeCl₃ enhances nitration regioselectivity (e.g., 85% meta-nitro product).
- Protecting Groups: Acetylation of the amine temporarily blocks para-substitution, enabling orthogonal functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
